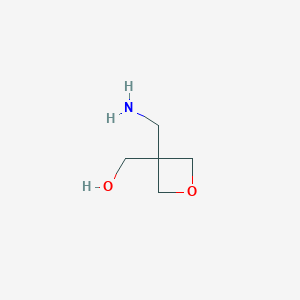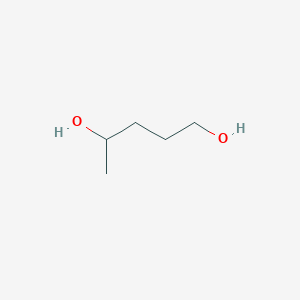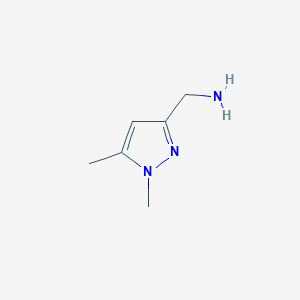
3-Aminomethyl-3-hydroxymethyloxetane
Übersicht
Beschreibung
3-Aminomethyl-3-hydroxymethyloxetane, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
3-Aminomethyl-3-hydroxymethyloxetane is a key precursor in the synthesis of various polymers and materials. The polymerization of hydroxymethyloxetanes, including derivatives of this compound, has led to the development of branched polyethers with primary hydroxyl groups. These polymers are of particular interest due to their unique branching and the presence of primary hydroxyl groups attached to quaternary carbon atoms, offering potential for a wide range of applications, from energetic materials to medical and environmental applications (Bednarek, Penczek, & Kubisa, 2002). Similarly, cationic polymerization of 3-Ethyl-3-hydroxymethyloxetane, a related compound, has been studied in ionic liquids, suggesting a pathway to produce multihydroxyl, branched polyethers with nearly quantitative conversion, indicating the versatility of oxetane derivatives in polymer synthesis (Biedroń, Bednarek, & Kubisa, 2004).
Explosives and Energetic Materials
The synthesis of energetic oxetanes based on the explosive LLM-116 demonstrates another application of oxetane derivatives. By modifying 3-Bromomethyl-3-hydroxymethyloxetane, researchers have prepared energetic oxetanes that exhibit improved performance, insensitivity, and thermostability compared to previous materials. These compounds reach high detonation velocities and pressures, making them significant advancements in the field of energetic materials (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).
Chemical Synthesis and Modification
This compound and its derivatives serve as key intermediates in chemical synthesis, offering pathways to synthesize a wide range of compounds. For instance, the synthesis of UV-curable prepolymers demonstrates the utility of oxetane derivatives in creating novel materials with excellent photosensitivity and thermal stability. Such materials could have significant implications for the coatings industry and beyond, showcasing the broad applicability of these compounds in advanced material synthesis (Chen, Huang, Lu, & Wu, 2021).
Wirkmechanismus
Target of Action
3-Aminomethyl-3-hydroxymethyloxetane is a building block used in the preparation of isoquinoline and pyrido[3,4-d]pyrimidine derivatives . These derivatives are known to inhibit Mps1, a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .
Mode of Action
It is known to be used in the synthesis of mps1 inhibitors . These inhibitors likely interact with the ATP-binding pocket of Mps1, preventing the phosphorylation of its substrates and thus disrupting the spindle assembly checkpoint .
Biochemical Pathways
Given its role in the synthesis of mps1 inhibitors, it can be inferred that it indirectly affects the spindle assembly checkpoint pathway . Disruption of this pathway can lead to premature anaphase onset and chromosome missegregation, which can result in cell death or genomic instability .
Result of Action
As a precursor to mps1 inhibitors, it can be inferred that it indirectly contributes to the disruption of the spindle assembly checkpoint, leading to cell death or genomic instability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZOSLAJSUXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595748 | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45513-32-4 | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45513-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminomethyl-3-hydroxymethyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)







